![molecular formula C11H21NO2 B2553658 Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate CAS No. 2169127-80-2](/img/structure/B2553658.png)
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate (TBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBD is a bicyclic amine that contains a pyrrolidine ring and a tert-butyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a building block for the synthesis of various drugs, including antihypertensive agents, anticonvulsants, and antiviral agents. In agrochemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a precursor for the synthesis of various herbicides and insecticides. In material science, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a monomer for the synthesis of various polymers and copolymers.
Mechanism of Action
The mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not well understood. However, it is believed that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate acts as a nucleophile in various chemical reactions. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not toxic and does not have any significant side effects. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is also not metabolized by the liver and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity. However, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research on Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate. One direction is to explore the potential applications of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in more detail. Additionally, future research can focus on developing new synthesis methods for Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate that are more efficient and cost-effective. Finally, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be used as a starting point for the synthesis of new polymers and copolymers with unique properties.
Synthesis Methods
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of tert-butylamine with 3,3-dimethylacryloyl chloride, followed by cyclization using sodium hydride. Another method involves the reaction of tert-butylamine with 3,3-dimethylacrylonitrile, followed by hydrogenation using palladium on carbon as a catalyst. These methods result in the formation of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate with high purity and yield.
properties
IUPAC Name |
tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGYHFIGJAGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
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